1,5-Dichloronaphthalene

描述

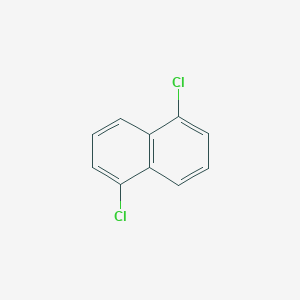

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQZXTBAGBTUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061998 | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-30-5 | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isomerically Pure 1,5-Dichloronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isomerically pure 1,5-dichloronaphthalene (1,5-DCN). Direct chlorination of naphthalene (B1677914) is not a viable method for obtaining isomerically pure 1,5-DCN, as it yields a complex mixture of isomers that are challenging to separate due to their similar physical properties. Therefore, a multi-step synthetic pathway is required to achieve high isomeric purity. This guide details a robust three-stage process: the dinitration of naphthalene to produce 1,5-dinitronaphthalene (B40199), the subsequent reduction to 1,5-diaminonaphthalene, and the final conversion to this compound via the Sandmeyer reaction.

Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis and purification of this important chemical intermediate.

Synthetic Strategy Overview

The synthesis of isomerically pure this compound is strategically approached through a three-step sequence starting from naphthalene. This method ensures the regioselective introduction of the chloro groups, thereby avoiding the formation of other dichloronaphthalene isomers.

Caption: Overall synthetic workflow for this compound.

Stage 1: Dinitration of Naphthalene

The first stage involves the regioselective dinitration of naphthalene to yield 1,5-dinitronaphthalene. This is a critical step that dictates the isomeric purity of the final product. The use of a mixed acid system (nitric acid and sulfuric acid) in an organic solvent is a common method.[1]

Experimental Protocol: Mixed Acid Nitration

This protocol is adapted from a patented method for the preparation of dinitronaphthalene isomers.[1]

Materials:

-

Naphthalene

-

Dichloroethane (organic solvent)

-

Mixed acid (sulfuric acid, nitric acid, water)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a three-necked flask, dissolve 12.8 parts of naphthalene in 36 parts of dichloroethane with stirring to form a solution.

-

Prepare a nitration mixture containing sulfuric acid (50-90%), nitric acid (5-50%), and water (5-22%). The molar ratio of nitric acid to naphthalene should be between 2:1 and 3:1.

-

Cool the naphthalene solution to 15-20°C using an ice bath.

-

Slowly add the nitration mixture dropwise to the naphthalene solution over 4-5 hours, maintaining the temperature between 15-20°C.

-

After the addition is complete, continue stirring the mixture at 20-25°C for 8-10 hours.

-

Cool the reaction mixture to 15-20°C to precipitate the dinitronaphthalene isomers.

-

Filter the mixture to collect the solid product, which is a mixture of 1,5- and 1,8-dinitronaphthalene.

-

The isomers can be separated by fractional crystallization from a suitable solvent, such as dichloroethane, taking advantage of their different solubilities at varying temperatures. The 1,5-dinitronaphthalene is typically less soluble and will crystallize out first upon cooling.[1]

Quantitative Data for Dinitration

| Parameter | Value | Reference |

| Reactants | Naphthalene, Mixed Acid (H₂SO₄/HNO₃) | [1] |

| Solvent | Dichloroethane | [1] |

| Reaction Temperature | 15-80°C (25-60°C preferred) | [1] |

| Reaction Time | 6-12 hours | [1] |

| Yield of Dinitronaphthalene Mixture | ~85% | [1] |

| Purity of 1,5-Dinitronaphthalene | ≥98% after purification | [2][3] |

Stage 2: Reduction of 1,5-Dinitronaphthalene

The second stage is the reduction of the nitro groups of 1,5-dinitronaphthalene to amino groups, yielding 1,5-diaminonaphthalene. Several reduction methods can be employed, including catalytic hydrogenation and chemical reduction with agents like hydrazine hydrate.

Experimental Protocol: Reduction with Hydrazine Hydrate

This protocol is based on a patented method for the preparation of 1,5-diaminonaphthalene.[4]

Materials:

-

1,5-Dinitronaphthalene

-

Hydrazine hydrate (40-80% solution)

-

Catalyst (e.g., Ferric chloride hexahydrate and activated carbon)

-

Organic solvent (e.g., o-dichlorobenzene, N,N-dimethylformamide)

-

Cold water

Equipment:

-

Reactor with a stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reactor equipped with a stirrer and reflux condenser, add 150g of 1,5-dinitronaphthalene, a catalyst (e.g., 2g of ferric chloride hexahydrate and 20g of activated carbon), and an organic solvent (e.g., 2000ml of o-dichlorobenzene).

-

Stir the mixture and heat to 80°C.

-

Over a period of 2 hours, add 150g of 80% hydrazine hydrate dropwise.

-

Maintain the reaction temperature and continue stirring for 7 hours.

-

After the reaction is complete, filter the hot solution to recover the catalyst.

-

Distill the filtrate to recover the organic solvent.

-

Add cold water to the remaining feed liquor to precipitate the 1,5-diaminonaphthalene.

-

Filter, wash with water, and dry the solid product to obtain 1,5-diaminonaphthalene.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative for the reduction.[5][6]

Materials:

-

1,5-Dinitronaphthalene

-

Solvent (e.g., aniline, ethanol, isopropanol, tetrahydrofuran)

-

Catalyst (e.g., 5% Pd/C)

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

Autoclave (hydrogenation reactor)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a hydrogenation reactor, place 1,5-dinitronaphthalene, a solvent (mass ratio of solvent to dinitronaphthalene is 3-4:1), and 5% Pd/C catalyst.

-

Seal the reactor and purge with nitrogen gas at least three times, followed by purging with hydrogen gas at least three times.

-

Pressurize the reactor with hydrogen to 0.4-1.2 MPa.

-

Heat the mixture to 90-100°C with stirring.

-

Continue the reaction until the hydrogen uptake ceases.

-

Cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation, and the 1,5-diaminonaphthalene can be purified by crystallization.

Quantitative Data for Reduction

| Parameter | Hydrazine Hydrate Reduction | Catalytic Hydrogenation | Reference |

| Reactant | 1,5-Dinitronaphthalene | 1,5-Dinitronaphthalene | [4][5] |

| Reducing Agent | Hydrazine Hydrate | Hydrogen Gas | [4][5] |

| Catalyst | FeCl₃·6H₂O / Activated Carbon | 5% Pd/C | [4][5] |

| Solvent | o-dichlorobenzene, DMF | Aniline, Ethanol, THF | [4][5] |

| Reaction Temperature | 60-120°C | 80-120°C | [4][5] |

| Reaction Pressure | Atmospheric | 0.1-1.5 MPa | [5] |

| Yield | 88.8-93.3% | >90% | [4][6] |

| Purity | 98.9-99.8% | High | [4] |

Stage 3: Diazotization and Sandmeyer Reaction

The final stage involves the conversion of the amino groups of 1,5-diaminonaphthalene into chloro groups via a diazotization reaction followed by a Sandmeyer reaction.

Caption: Key steps in the Sandmeyer reaction of 1,5-diaminonaphthalene.

Experimental Protocol: Diazotization and Sandmeyer Reaction

A general procedure for the diazotization of aromatic amines and subsequent Sandmeyer reaction is adapted for 1,5-diaminonaphthalene.[7][8]

Materials:

-

1,5-Diaminonaphthalene

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers

Procedure:

-

Diazotization:

-

In a three-necked flask, suspend 1,5-diaminonaphthalene in an excess of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, approximately 2.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains between 0-5°C. The formation of the bis(diazonium) salt occurs. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution or suspension of a catalytic amount of copper(I) chloride in hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution.

-

Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

The crude this compound will precipitate as a solid.

-

Quantitative Data for Sandmeyer Reaction

| Parameter | Value | Reference |

| Reactant | 1,5-Diaminonaphthalene | Inferred |

| Reagents | NaNO₂, HCl, CuCl | [7][8] |

| Reaction Temperature | 0-5°C (Diazotization), Room Temp (Sandmeyer) | [7][8] |

| Yield | Moderate to good (typical for Sandmeyer reactions) | [9] |

| Purity | Requires purification | General Knowledge |

Purification and Analysis

The crude this compound obtained from the Sandmeyer reaction needs to be purified to achieve high isomeric purity.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[10]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filter the hot solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to obtain isomerically pure this compound.

Analytical Methods for Purity Assessment

The isomeric purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] High-Performance Liquid Chromatography (HPLC) can also be used for the separation and quantification of dichloronaphthalene isomers.[13][14]

GC-MS Analysis: A GC-MS method can be developed to separate and identify dichloronaphthalene isomers. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[12]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and isomeric purity of this compound. The symmetry of the 1,5-isomer will result in a relatively simple spectrum compared to other isomers.[11][15]

Conclusion

The synthesis of isomerically pure this compound is a multi-step process that requires careful control of reaction conditions at each stage. The outlined synthetic route, involving dinitration of naphthalene, reduction to 1,5-diaminonaphthalene, and a final Sandmeyer reaction, provides a reliable method for obtaining the desired isomer with high purity. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring high-purity this compound. Proper purification and rigorous analytical characterization are essential to ensure the final product meets the required specifications.

References

- 1. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 2. US6992230B2 - Process for the production of 1,5-dinitronaphthalene - Google Patents [patents.google.com]

- 3. CN100516021C - Process for preparing 1, 5-dinitronaphthalene - Google Patents [patents.google.com]

- 4. CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing 1,5-dinitronaphthalene by using hydrazine hydrate - Google Patents [patents.google.com]

- 5. CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esisresearch.org [esisresearch.org]

- 11. This compound | C10H6Cl2 | CID 15768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Naphthalene, 1,5-dichloro- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Solved Group-5 NMR-3 In a published paper, the 90 MHz 'H-NMR | Chegg.com [chegg.com]

physical and chemical properties of 1,5-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,5-Dichloronaphthalene. It includes detailed experimental protocols for the determination of these properties and explores a potential biological signaling pathway of relevance.

Core Physical and Chemical Properties

This compound is a chlorinated aromatic hydrocarbon. It presents as a colorless to pale yellow solid at room temperature and has a distinct aromatic odor.[1] It is primarily utilized as a chemical intermediate in various synthetic processes.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₂ | [2][3][4][5] |

| Molecular Weight | 197.06 g/mol | [6][7] |

| CAS Number | 1825-30-5 | [2][3] |

| Melting Point | 107 °C | [8] |

| Boiling Point | 296.8 - 302.76 °C at 760 mmHg | [3][8] |

| Density | 1.3 - 1.49 g/cm³ | [3] |

| Water Solubility | 1.92 x 10⁻⁶ M | [2] |

| Vapor Pressure | 0.00248 mmHg at 25°C | [2][8] |

| Flash Point | 140.5 °C | [3][8] |

| Refractive Index | ~1.652 | [2][3] |

| LogP | 4.52 - 4.7 | [2][3][6] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Melting Point (OECD Guideline 102)

This protocol describes the capillary method for determining the melting point of a solid substance.[2]

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins and is completely liquefied are recorded.[3]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer or temperature sensor.

-

Spatula and watch glass.

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered on a watch glass. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-4 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10-20°C per minute to approach the expected melting point.

-

Observation: As the temperature nears the expected melting point, the heating rate is reduced to 1-2°C per minute. The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first signs of melting are observed (T_initial) and the temperature at which the last solid particle disappears (T_final) are recorded. The melting range is reported as T_initial - T_final. For a pure substance, this range should be narrow.

Determination of Boiling Point (OECD Guideline 103)

This protocol outlines the dynamic method for determining the boiling point.

Principle: The boiling point is the temperature at which the vapor pressure of a substance equals the atmospheric pressure.[3]

Apparatus:

-

Boiling point apparatus (e.g., Thiele tube or dynamic vapor pressure apparatus).

-

Calibrated thermometer or temperature sensor.

-

Heating source (e.g., oil bath or heating mantle).

-

Pressure measurement device.

Procedure:

-

The this compound sample is placed in the apparatus.

-

The pressure in the apparatus is set to a specific value.

-

The sample is heated, and the temperature is recorded continuously along with the pressure.

-

The boiling point at the set pressure is the temperature at which a constant temperature is maintained while the substance is boiling.

-

Measurements are taken at various pressures, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.

Determination of Density (OECD Guideline 109)

This protocol describes the use of a pycnometer for determining the density of a solid.

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer of a known volume.

-

Analytical balance.

-

Thermostatic bath.

-

An auxiliary liquid of known density in which the solid is insoluble.

Procedure:

-

The mass of the clean, dry pycnometer is determined (m1).

-

The pycnometer is filled with the auxiliary liquid, and its mass is determined at a constant temperature (m2).

-

The pycnometer is emptied and dried. A known mass of this compound is added (m3).

-

The pycnometer containing the sample is filled with the auxiliary liquid, and the mass is determined at the same constant temperature (m4).

-

The density of this compound is calculated using the formula: ρ_sample = (m3 - m1) * ρ_aux_liquid / ((m2 - m1) - (m4 - m3))

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method for determining water solubility.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.[7]

Apparatus:

-

Flasks with stoppers.

-

Thermostatic shaking apparatus or magnetic stirrer.

-

Centrifuge.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a thermostatic bath at a constant temperature until equilibrium is reached. A preliminary test can determine the time required to reach saturation.

-

The saturated solution is centrifuged to separate the undissolved solid.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of this compound in the sample is determined using a suitable analytical method. This concentration represents the water solubility at the given temperature.

Potential Biological Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Chlorinated naphthalenes, as a class of compounds, are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9][10] This interaction is a key mechanism of toxicity for dioxin-like compounds.[9][10][11] Activation of the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics.[12][13]

The canonical AhR signaling pathway is as follows:

-

Ligand Binding: A ligand, such as a dichloronaphthalene, enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins.

-

Nuclear Translocation: Upon ligand binding, the chaperone proteins dissociate, and the AhR-ligand complex translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR-ligand complex forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of target genes, leading to the synthesis of proteins like CYP1A1.

Experimental Protocol: AhR Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if a compound activates the AhR signaling pathway.

Principle: A cell line (e.g., HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with XREs. Activation of the AhR pathway by a test compound will lead to the expression of luciferase, which can be quantified by measuring luminescence.[1][14]

Materials:

-

HepG2 cells stably transfected with an XRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom cell culture plates.

-

This compound (test compound).

-

TCDD (positive control).

-

DMSO (vehicle control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the XRE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound, TCDD, and a vehicle control in cell culture medium. Replace the existing medium in the wells with the prepared treatment solutions.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

-

Lysis and Luciferase Reaction: Remove the treatment medium and add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. A dose-response curve can be generated to determine the potency of this compound in activating the AhR pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. laboratuar.com [laboratuar.com]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 10. wepub.org [wepub.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,5-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,5-Dichloronaphthalene, a molecule of interest in organic synthesis, materials science, and environmental chemistry. While a specific, publicly available, peer-reviewed crystallographic study containing detailed experimental data for this compound could not be retrieved through extensive database searches, this guide outlines the expected structural characteristics based on known chemical principles and provides a representative experimental protocol for its determination.

Molecular Structure and Geometry

This compound (C₁₀H₆Cl₂) consists of a naphthalene (B1677914) core substituted with two chlorine atoms at the C1 and C5 positions. The naphthalene ring system is inherently planar. The presence of the two chlorine atoms is expected to induce minor distortions in the planarity of the naphthalene rings and influence the bond lengths and angles within the molecule due to steric and electronic effects. The molecule possesses a C2h point group symmetry, indicating a center of inversion, a two-fold rotation axis, and a mirror plane.

A diagram of the molecular structure of this compound is presented below.

Caption: Ball-and-stick model of this compound.

Quantitative Crystallographic and Geometric Data

As of the latest search, specific experimental crystallographic data from a single-crystal X-ray diffraction study of this compound is not publicly available. Therefore, a table of quantitative data for unit cell parameters, bond lengths, and bond angles cannot be provided at this time. Such data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) upon publication.

Experimental Protocol for Crystal Structure Determination

The following section details a representative experimental protocol for the single-crystal X-ray diffraction analysis of this compound. This protocol is based on standard crystallographic techniques.

Synthesis and Crystallization

This compound is commercially available. For single-crystal growth, a saturated solution of the compound would be prepared in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof). Slow evaporation of the solvent at a constant temperature is a common method for obtaining high-quality single crystals. Other techniques such as slow cooling of a saturated solution or vapor diffusion could also be employed.

X-ray Data Collection

A suitable single crystal of this compound would be selected and mounted on a goniometer head. Data collection would be performed on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The data collection would be carried out at a controlled temperature, often low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations and improve data quality. A series of diffraction images would be collected by rotating the crystal through a range of angles.

The workflow for X-ray data collection and structure determination is illustrated in the following diagram:

Caption: A typical workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and to integrate the intensities of the reflections. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the atomic positions. This model would be refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model. The final refined structure would be validated using software such as CHECKCIF.

Conclusion

This technical guide has provided an overview of the anticipated crystal structure and molecular geometry of this compound. While specific experimental crystallographic data is not currently available in the public domain, the provided information on its molecular symmetry and a representative experimental protocol for its determination will be valuable for researchers in the fields of chemistry, materials science, and drug development. The future deposition of the crystal structure of this compound into a public database will allow for a more detailed and quantitative analysis of its solid-state conformation and intermolecular interactions.

Spectroscopic Profile of 1,5-Dichloronaphthalene (CAS 1825-30-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,5-Dichloronaphthalene (CAS Number: 1825-30-5). The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data, experimental methodologies, and a structured analytical workflow.

Mass Spectrometry

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct isotopic pattern characteristic of a molecule containing two chlorine atoms. The molecular ion peak is observed at m/z 196, with a prominent M+2 peak at m/z 198 due to the presence of the ³⁷Cl isotope.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198 | 65.3 | [M+2]⁺ |

| 196 | 100.0 | [M]⁺ |

| 161 | 15.7 | [M-Cl]⁺ |

| 126 | 29.9 | [M-2Cl]⁺ or [C₁₀H₆]⁺ |

| 98 | 10.2 | [M]²⁺ |

| 63 | 11.8 | [C₅H₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 100 °C is held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, which is then held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) displays three distinct signals for the ten carbon atoms due to the molecule's symmetry.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 131.7 | C1, C5 |

| 126.9 | C2, C6 |

| 125.8 | C3, C7 |

| 125.3 | C4, C8 |

| 134.4 | C9, C10 |

Data sourced from L. Ernst, J. Magn. Resonance 20, 544 (1975).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) is expected to show a complex multiplet pattern for the six aromatic protons. Due to the symmetry of the molecule, three distinct proton environments are anticipated.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| ~7.8 | Doublet | H4, H8 |

| ~7.6 | Doublet | H2, H6 |

| ~7.5 | Triplet | H3, H7 |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 (or as needed for adequate signal-to-noise ratio).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to C-H and C-C stretching and bending vibrations within the aromatic ring, as well as the C-Cl stretching vibrations.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 850-750 | Strong | C-H Out-of-plane Bending |

| 800-600 | Strong | C-Cl Stretch |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

Sample Preparation: The solid sample of this compound can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mode: Transmittance.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound, a polycyclic aromatic hydrocarbon, is expected to exhibit multiple absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the naphthalene (B1677914) ring system.

Table 5: Expected UV-Visible Absorption Maxima for this compound in Ethanol (B145695)

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π-π |

| ~280 | Medium | π-π |

| ~320 | Low | π-π* |

Note: The presented data is based on the UV-Visible spectrum of a structurally related compound, 1,5-diisocyanonaphthalene, and serves as an estimation for this compound. The exact absorption maxima and molar absorptivities may vary.

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as ethanol or cyclohexane. Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Solvent: Ethanol (or another suitable UV-grade solvent).

-

Reference: A cuvette containing the pure solvent.

-

Scan Speed: Medium.

Analytical Workflow for Spectroscopic Identification

The comprehensive spectroscopic analysis of an organic compound like this compound follows a logical workflow to ensure accurate structural elucidation and identification.

This structured approach, combining data from multiple spectroscopic techniques, provides a high degree of confidence in the identification and structural characterization of this compound.

A Technical Guide to the Solubility of 1,5-Dichloronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dichloronaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, detailed experimental protocols for determining solubility, and a logical workflow for such experimental processes.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter, defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a solid crystalline substance like this compound, the dissolution process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent molecules. This process is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[1] Polychlorinated naphthalenes, as a class of compounds, are generally hydrophobic and exhibit low solubility in water, with solubility decreasing as the degree of chlorination increases.[2][3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The information available is primarily qualitative. The following table summarizes the known qualitative solubility of this compound and the general solubility of polychlorinated naphthalenes (PCNs) in various organic solvents.

| Solvent Class | Solvent | This compound Solubility | General PCN Solubility |

| Alcohols | Ethanol | Soluble[1] | Data not available |

| Methanol | Data not available | Data not available | |

| Ethers | Diethyl Ether | Soluble[1] | Soluble[2] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] | Soluble[2] |

| Toluene | Data not available | Soluble[2] | |

| Halogenated Hydrocarbons | Dichloromethane | Data not available | Soluble[2] |

| Chloroform | Data not available | Data not available | |

| Ketones | Acetone | Data not available | Data not available |

| Alkanes | Hexane | Data not available | Soluble[2] |

| Isooctane | Soluble[1] | Data not available | |

| Amides | Dimethylformamide (DMF) | Data not available | Data not available |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Data not available | Data not available |

| Water | Water | Insoluble (1.92 x 10⁻⁶ M)[4] | Low to Insoluble[2][3] |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in an organic solvent are the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Filtration: Carefully draw a sample of the supernatant (the clear saturated solution) using a glass syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

Weighing the Saturated Solution: Immediately after filtration, weigh the evaporation dish containing the known volume of the saturated solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound. Alternatively, use a vacuum desiccator.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Shake-Flask Method with Concentration Analysis

This is a widely used method, particularly in the pharmaceutical industry, where the concentration of the dissolved solute in a saturated solution is determined using an analytical technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Same as the Gravimetric Method, plus:

-

UV-Vis Spectrophotometer or HPLC system

-

Quartz or glass cuvettes (for UV-Vis) or appropriate vials for HPLC autosampler

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound in the chosen organic solvent and allow the excess solid to settle.

-

Filtration: As in the Gravimetric Method, filter a sample of the supernatant using a syringe and a solvent-compatible syringe filter.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and construct a calibration curve by plotting the analytical signal versus concentration.

-

Sample Analysis: Measure the absorbance or peak area of the diluted sample solution.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Solubility can be expressed in terms of molarity (mol/L) or mass concentration (g/L or mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in a solvent.

References

An In-depth Technical Guide to Electrophilic Substitution Patterns in Naphthalene Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic chlorination of naphthalene (B1677914), a fundamental reaction in organic synthesis with significant implications in medicinal chemistry and materials science. This document delves into the core principles governing the regioselectivity of this reaction, presents quantitative data on product distribution under various conditions, and provides detailed experimental protocols for laboratory application.

Introduction to Electrophilic Substitution in Naphthalene

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). This increased reactivity is attributed to the stabilization of the intermediate carbocation, known as a sigma complex or arenium ion, across both rings. The substitution pattern in naphthalene is highly regioselective, with a strong preference for substitution at the C1 (α) position over the C2 (β) position.

This selectivity is a critical consideration in the synthesis of substituted naphthalenes, which are prevalent scaffolds in numerous pharmaceutical agents and functional materials. Understanding and controlling the chlorination pattern of naphthalene is therefore of paramount importance for the efficient synthesis of target molecules.

The Mechanism of Naphthalene Chlorination

The electrophilic chlorination of naphthalene follows a well-established three-step mechanism:

-

Generation of the Electrophile: A strong electrophile, typically a chloronium ion (Cl+) or a polarized chlorine molecule, is generated. This is often facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophilic chlorine species. This attack disrupts the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex.

-

Deprotonation and Re-aromatization: A weak base, such as the counter-ion of the catalyst (e.g., FeCl₄⁻), abstracts a proton from the carbon atom bearing the chlorine, restoring the aromatic system and yielding the chlorinated naphthalene product.

The regioselectivity of the reaction is determined by the relative stability of the sigma complexes formed upon attack at the α and β positions.

Rationale for α-Substitution Preference

The kinetic preference for electrophilic attack at the α-position is a consequence of the greater resonance stabilization of the corresponding sigma complex.

-

Attack at the α-position (C1): The resulting carbocation has seven resonance structures. Crucially, four of these structures retain a fully aromatic benzene ring, which contributes significantly to the overall stability of the intermediate.

-

Attack at the β-position (C2): The carbocation formed from β-attack has only six resonance structures, and only two of these preserve the benzenoid character of one of the rings.

The intermediate leading to the α-product is therefore lower in energy, resulting in a faster rate of formation.

Quantitative Analysis of Isomer Distribution

The ratio of 1-chloronaphthalene (B1664548) to 2-chloronaphthalene (B1664065) is influenced by several factors, including the chlorinating agent, catalyst, solvent, and reaction temperature. While α-substitution is kinetically favored, the thermodynamically more stable product can sometimes be obtained under specific conditions, although this is less common for chlorination compared to other electrophilic substitutions like sulfonation.

Below is a summary of typical product distributions under various experimental conditions.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | 1-Chloronaphthalene (%) | 2-Chloronaphthalene (%) | Reference |

| Cl₂ | None (gas phase) | Gas Phase | 60-120 | Predominant | Minor | [1] |

| Cl₂ | FeCl₃ | Acetic Acid | Ambient | >95 | <5 | [2] |

| SO₂Cl₂ | None | Neat | Not specified | Major Product | Minor Product | [3] |

| CuCl₂ | None | Flue Gas Matrix | 200-350 | Selective for 1- and 4-positions | Not specified | [4] |

| FeCl₃ | None | Flue Gas Matrix | 200-250 | Selective for 1- and 4-positions | Not specified | [4] |

Note: The gas-phase chlorination with Cl atoms generated by γ-radiolysis of tetrachloromethane showed a preference for the 1-isomer, with the difference in activation energies for the formation of the two isomers being 11.0 kJ/mol.[1]

Detailed Experimental Protocols

This section provides a representative experimental protocol for the laboratory-scale electrophilic chlorination of naphthalene.

Protocol: Ferric Chloride Catalyzed Chlorination of Naphthalene in an Inert Solvent

Objective: To synthesize 1-chloronaphthalene via the direct chlorination of naphthalene using ferric chloride as a catalyst.

Materials:

-

Naphthalene (reagent grade)

-

Anhydrous ferric chloride (FeCl₃)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (ACS grade, dry)

-

Chlorine gas (Cl₂)

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Reflux condenser

-

Drying tube (filled with calcium chloride)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser topped with a drying tube, dissolve 12.8 g (0.1 mol) of naphthalene in 100 mL of dry carbon tetrachloride.

-

Catalyst Addition: Add 0.32 g (2 mmol) of anhydrous ferric chloride to the solution. Stir the mixture to ensure the catalyst is well-dispersed.

-

Chlorination: Bubble a slow stream of dry chlorine gas through the solution at room temperature. The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature around 20-25°C. The progress of the reaction can be monitored by the disappearance of the yellow-green color of chlorine and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after the theoretical amount of chlorine has been absorbed or as determined by TLC), stop the chlorine flow and purge the system with nitrogen to remove any excess dissolved chlorine and hydrogen chloride gas.

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash it with 50 mL of 5% sodium bisulfite solution to remove any remaining chlorine.

-

Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with 50 mL of water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification and Analysis: The crude product is a mixture of primarily 1-chloronaphthalene, a small amount of 2-chloronaphthalene, and some dichlorinated naphthalenes. Purify the 1-chloronaphthalene by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

-

Characterization: Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the isomer ratio and purity.[1] The identity of the products can be confirmed by comparing their NMR and IR spectra with known standards.[5][6]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a typical experimental workflow for naphthalene chlorination.

Reaction Mechanism

Caption: Mechanism of FeCl₃-catalyzed naphthalene chlorination.

Experimental Workflow

Caption: A typical experimental workflow for naphthalene chlorination.

Sigma Complex Resonance Structures

Caption: Comparison of sigma complex stability.

Conclusion

The electrophilic chlorination of naphthalene is a regioselective process that predominantly yields the 1-chloro isomer due to the superior resonance stabilization of the corresponding sigma complex intermediate. This guide has provided a detailed overview of the underlying mechanistic principles, quantitative data on product distributions, and a practical experimental protocol. For researchers in drug development and materials science, a thorough understanding of these substitution patterns is essential for the rational design and synthesis of novel naphthalenic compounds. The provided workflows and diagrams serve as a valuable reference for both theoretical understanding and practical laboratory implementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of the chlorination of naphthalene and related compounds | openEQUELLA [repository.royalholloway.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Chloronaphthalene(90-13-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloronaphthalene(91-58-7) 1H NMR spectrum [chemicalbook.com]

Thermodynamic Stability of Dichloronaphthalene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic stability of the ten positional isomers of dichloronaphthalene. Due to the limited availability of a complete, published comparative dataset for all ten isomers, this document focuses on detailing the robust experimental and computational protocols required to obtain this critical information. Understanding the relative thermodynamic stabilities of these isomers is crucial for applications in chemical synthesis, materials science, and drug development, where isomeric purity and stability can significantly impact product efficacy and safety.

There are ten positional isomers of dichloronaphthalene, arising from the substitution of two chlorine atoms on the naphthalene (B1677914) ring system.[1][2][3] The positions of these chlorine atoms influence the molecule's electronic distribution, steric strain, and intermolecular interactions, which in turn dictate its thermodynamic stability.

Data Presentation

Table 1: Calculated Thermodynamic Properties of Dichloronaphthalene Isomers

| Isomer | Point Group | Heat of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Relative Stability (kJ/mol) |

| 1,2-Dichloronaphthalene | C1 | Data to be generated | Data to be generated | Data to be generated |

| 1,3-Dichloronaphthalene | C1 | Data to be generated | Data to be generated | Data to be generated |

| 1,4-Dichloronaphthalene | C2v | Data to be generated | Data to be generated | Data to be generated |

| 1,5-Dichloronaphthalene | C2h | Data to be generated | Data to be generated | Data to be generated |

| 1,6-Dichloronaphthalene | C1 | Data to be generated | Data to be generated | Data to be generated |

| 1,7-Dichloronaphthalene | C1 | Data to be generated | Data to be generated | Data to be generated |

| 1,8-Dichloronaphthalene | C2v | Data to be generated | Data to be generated | Data to be generated |

| 2,3-Dichloronaphthalene | C2v | Data to be generated | Data to be generated | Data to be generated |

| 2,6-Dichloronaphthalene | C2h | Data to be generated | Data to be generated | Data to be generated |

| 2,7-Dichloronaphthalene | C2v | Data to be generated | Data to be generated | Data to be generated |

Relative stability would be calculated with respect to the most stable isomer.

Experimental Protocols

The experimental determination of the thermodynamic stability of dichloronaphthalene isomers primarily involves calorimetry to measure heats of reaction and phase transitions.

Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid organic compounds. From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated. For chlorinated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of hydrochloric acid.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the dichloronaphthalene isomer is prepared.

-

Bomb Preparation: The bomb calorimeter is charged with a small amount of distilled water or a reducing solution like hydrazine (B178648) dihydrochloride (B599025) to quantitatively capture the chlorine released during combustion as chloride ions.[4] A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing a current through the ignition wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid and hydrochloric acid. The standard enthalpy of formation is then derived using Hess's Law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for studying the thermal properties of materials, including melting points, heats of fusion, and heat capacities. While not providing a direct measure of the standard enthalpy of formation, it is invaluable for comparing the thermal stability and phase behavior of the isomers.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the dichloronaphthalene isomer is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over a desired temperature range.

-

Measurement: The sample and reference are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. These parameters provide insights into the crystal lattice energy and purity of the isomers.

Computational Protocols

Quantum chemical calculations are a powerful tool for predicting the thermodynamic properties of molecules with high accuracy, especially when experimental data is scarce.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used computational method that offers a good balance between accuracy and computational cost for organic molecules.[5] The B3LYP functional is a popular choice for such calculations.[6]

Methodology:

-

Structure Optimization: The initial 3D structure of each dichloronaphthalene isomer is built and optimized using a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization is typically performed using the B3LYP functional with a suitable basis set, such as 6-311G(d,p).[6]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: A single-point energy calculation is then performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.

-

Thermodynamic Property Calculation: The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated from the computed electronic energy, ZPVE, and thermal corrections. The relative stability of the isomers is determined by comparing their calculated heats of formation.

High-Accuracy Composite Methods (e.g., Gaussian-4 Theory)

For even higher accuracy, composite methods like Gaussian-4 (G4) or its more computationally efficient variant, G4(MP2), can be employed. These methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a large basis set.

Methodology:

The G4(MP2) protocol involves a series of well-defined calculations, including:

-

Geometry optimization at the B3LYP/6-31G(2df,p) level of theory.

-

Harmonic frequency calculations at the same level for zero-point energy and thermal corrections.

-

Single-point energy calculations at various levels of theory, including MP2 and CCSD(T), with different basis sets.

-

An extrapolation to the complete basis set limit for the Hartree-Fock energy.

-

Empirical higher-level corrections to account for remaining deficiencies.

The final G4(MP2) energy is a sum of these components, from which highly accurate heats of formation can be derived.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational determination of the thermodynamic stability of dichloronaphthalene isomers.

References

- 1. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]

- 2. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]

- 3. chemistry1.quora.com [chemistry1.quora.com]

- 4. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]

- 5. scielo.br [scielo.br]

- 6. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Deep Dive: A Technical Guide to Chlorinated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) represent a class of persistent organic pollutants of growing concern. Formed as byproducts of incomplete combustion in the presence of chlorine, and through processes such as water disinfection, these compounds exhibit toxicological profiles that can surpass their parent polycyclic aromatic hydrocarbons (PAHs).[1][2][3] This technical guide provides an in-depth overview of the toxicological studies of Cl-PAHs, focusing on their mechanisms of action, experimental assessment protocols, and quantitative toxicity data.

Core Toxicological Endpoints

Cl-PAHs are recognized for their carcinogenic, mutagenic, and teratogenic properties.[1] Toxicological studies have demonstrated that certain Cl-PAHs exhibit greater mutagenicity and dioxin-like toxicity than their non-chlorinated parent compounds.[1][3] The degree and position of chlorine substitution on the aromatic ring system significantly influence the toxic potency of these compounds.[2]

Genotoxicity and Mutagenicity

A primary mechanism of Cl-PAH toxicity is their ability to damage DNA. Several Cl-PAHs have shown significant DNA-damaging effects in vitro.[2] For instance, 9-chloroanthracene (B1582455) and 5,6-dichloroacenaphthene (B144690) have demonstrated notable genotoxicity in the SOS/umu test following metabolic activation.[2] The mutagenic potential of Cl-PAHs is often assessed using the Ames test, which measures the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4]

Dioxin-like Toxicity and the Aryl Hydrocarbon Receptor (AhR) Pathway

Many of the toxic effects of Cl-PAHs are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] Upon binding to the AhR in the cytoplasm, Cl-PAHs initiate a signaling cascade that leads to the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s (CYPs).[1][5][6] This activation is a key event in the dioxin-like toxicity of these compounds. The potency of Cl-PAHs to activate the AhR can be significantly greater than that of their parent PAHs.[2][3]

Neurotoxicity

Emerging evidence suggests that PAHs and their derivatives can exert neurotoxic effects.[7][8][9] Developmental exposure to some PAHs has been linked to cognitive and behavioral deficits in animal models.[7][8] While research specifically on the neurotoxicity of Cl-PAHs is less extensive, the structural similarities to other neurotoxic chlorinated compounds warrant further investigation into their potential to adversely affect the nervous system. Studies on parent PAHs in zebrafish have shown that developmental exposure can lead to long-term neurobehavioral effects.[7]

Endocrine Disruption

Cl-PAHs are also considered endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by interacting with hormone receptors and affecting steroidogenesis.[10][11] Some PAHs and their hydroxylated metabolites have been shown to bind to estrogen and androgen receptors, potentially leading to reproductive and developmental abnormalities.[10][11]

Quantitative Data on Cl-PAH Toxicity

The toxic potency of individual Cl-PAHs can be expressed relative to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). These relative potencies (RePs) are determined using in vitro bioassays that measure AhR-mediated responses.

| Compound | Relative Potency (ReP) to TCDD | Reference |

| 6-monochlorochrysene | 2.6 x 10⁻⁵ | [1] |

| 7-monochlorobenz[a]anthracene | 6.3 x 10⁻⁶ | [1] |

| 1,3,6,8-tetrachloro-pyrene | 6.64 x 10⁻⁶ | [2] |

Genotoxicity Data from SOS/umu Test

The SOS/umu test is a bacterial assay used to screen for genotoxic compounds. The results can be expressed as the toxic equivalency of a reference mutagen, such as benzo[a]pyrene (B130552) (TEQBaP).

| Compound | Toxic Equivalency (TEQBaP) | Reference |

| 9-chloroanthracene | 0.62 | [2] |

| 5,6-dichloroacenaphthene | 0.54 | [2] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental procedures involved in the toxicological assessment of Cl-PAHs, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 4. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 3.1, Studies of carcinogenicity in mice exposed to anthracene - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Developmental toxicity of 4-ring polycyclic aromatic hydrocarbons in zebrafish is differentially dependent on AH receptor isoforms and hepatic cytochrome P4501A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disturbance in Testosterone Production in Leydig Cells by Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of chlorinated hydrocarbons, Hg2+ and methyl-Hg+ on steroid hormone receptors from eggshell gland mucosa of domestic fowls and ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,5-Dichloronaphthalene as a Precursor for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of 1,5-dichloronaphthalene as a foundational precursor for the development of novel organic semiconductors. The following sections detail the transformation of this compound into key intermediates and subsequently into functional organic semiconducting polymers.

Introduction

This compound is a readily available and versatile starting material for the synthesis of a variety of functional organic molecules. Its two chlorine atoms provide reactive sites for the introduction of different functionalities, making it an attractive building block for the construction of conjugated systems with tailored electronic properties. This document outlines key synthetic transformations, including cyanation and subsequent polymerization, to yield naphthalene-based organic semiconductors.

Synthetic Pathways

The primary strategy for utilizing this compound as a precursor for organic semiconductors involves its conversion into more functionalized intermediates, such as 1,5-dicyanonaphthalene. This intermediate can then be further transformed, for example, into 1,5-diaminonaphthalene, which can serve as a monomer for polymerization.

Caption: Synthetic pathway from this compound to a semiconducting polymer.

Experimental Protocols

1. Cyanation of this compound to 1,5-Dicyanonaphthalene

The cyanation of aryl halides is a common method for introducing cyano groups, which are strong electron-withdrawing groups that can lower the LUMO energy level of a molecule, a desirable feature for n-type organic semiconductors. A general procedure for the cyanation of a dihalogenated naphthalene (B1677914) derivative is described in the literature and can be adapted for this compound.[1]

-

Reaction: this compound + 2 CuCN → 1,5-Dicyanonaphthalene + 2 CuCl

-

Reagents and Solvents:

-

This compound

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and copper(I) cyanide.

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 1,5-dicyanonaphthalene.

-

2. Synthesis of a Semiconducting Polymer from 1,5-Diaminonaphthalene

Polymers derived from 1,5-diaminonaphthalene have been shown to exhibit semiconducting properties. The following is a general procedure for the synthesis of a terpolymer containing 1,5-diaminonaphthalene.

-

Monomers and Reagents:

-

1,5-Diaminonaphthalene (DAN)

-